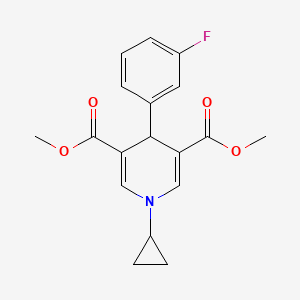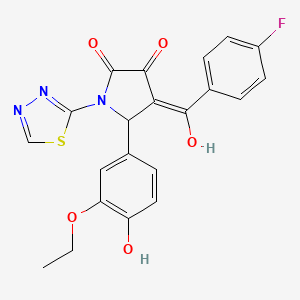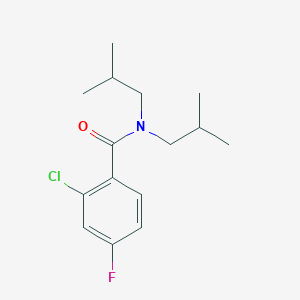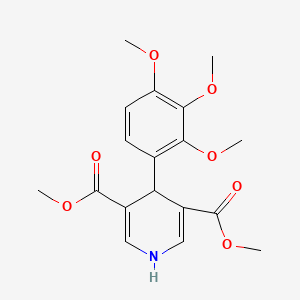
dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate increases the levels of GABA, which has inhibitory effects on neuronal activity. This leads to potential therapeutic applications in various neurological and psychiatric disorders where there is an imbalance in GABAergic neurotransmission.
Biochemical and physiological effects:
dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase the levels of GABA in the brain, leading to decreased neuronal activity. This has been demonstrated in various animal models and in vitro studies. Additionally, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have minimal effects on other neurotransmitter systems, indicating its selectivity for GABA transaminase inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its selectivity for GABA transaminase inhibition, which allows for specific modulation of GABAergic neurotransmission. However, one limitation is its relatively low solubility in water, which can make dosing and administration challenging.
Zukünftige Richtungen
For research on dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate include further studies on its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, studies on the pharmacokinetics and pharmacodynamics of dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in humans are needed to determine its safety and efficacy for clinical use. Finally, the development of more potent and selective GABA transaminase inhibitors may lead to improved therapeutic options for these disorders.
Synthesemethoden
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with cyclopropylamine to form an intermediate, which is further reacted with methyl acetoacetate to give the final product, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in animal models of epilepsy, anxiety, depression, and addiction. In a study published in the Journal of Pharmacology and Experimental Therapeutics, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate was shown to have anticonvulsant effects in a mouse model of epilepsy. Another study published in the Journal of Neuroscience demonstrated the anxiolytic effects of dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in a rat model of anxiety.
Eigenschaften
IUPAC Name |
dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-17(21)14-9-20(13-6-7-13)10-15(18(22)24-2)16(14)11-4-3-5-12(19)8-11/h3-5,8-10,13,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOAJGOIVRACFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OC)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(cyclopropylmethyl)-5-[(2-ethyl-4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5378622.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)

![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)


![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378709.png)